Fujianmycin A
Overview
Description
Fujianmycin A is a bioactive angucyclinone compound isolated from marine-derived Streptomyces species. It belongs to the angucyclinone family, which is known for its diverse biological activities, including antibacterial and anticancer properties . The structure of this compound is characterized by a tetracyclic benz[a]anthraquinone skeleton, which is a common feature among angucyclinones .
Preparation Methods
The total synthesis of Fujianmycin A involves several key steps, including Diels–Alder/aromatization and photochemical reactions to construct the tetracyclic frame of the benz[a]anthraquinone skeleton . Sharpless epoxidation, a copper-catalyzed regioselective epoxide opening, and enyne metathesis reactions are utilized as the key steps for the synthesis of chiral vinylcyclohexene . These reactions are carried out under specific conditions to ensure the desired stereochemistry and yield of the final product.
Chemical Reactions Analysis
Fujianmycin A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fujianmycin A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of angucyclinones.
Mechanism of Action
The mechanism of action of Fujianmycin A involves its interaction with molecular targets in bacterial and cancer cells. The compound inhibits the activity of prolyl-endopeptidases, which are enzymes involved in protein degradation . This inhibition disrupts essential cellular processes, leading to the death of bacterial and cancer cells. The exact molecular pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Fujianmycin A is part of the angucyclinone family, which includes over 40 derivatives. Some similar compounds include:
Rubiginone A2: Another angucyclinone with similar antibacterial and anticancer properties.
Fujianmycin B: A closely related compound with slight structural differences but similar biological activities.
Ochromycinone: A related angucyclinone with distinct antibacterial activity.
This compound is unique due to its specific structure and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3S,4R)-4,8-dihydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-8-7-13(21)14-10(17(8)22)5-6-11-16(14)19(24)9-3-2-4-12(20)15(9)18(11)23/h2-6,8,17,20,22H,7H2,1H3/t8-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVNIBVFNYKUQY-WNWIJWBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C([C@@H]1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914389 | |
Record name | 4,8-Dihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96695-57-7 | |
Record name | Fujianmycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096695577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Dihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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